Cas no 77-42-9 (2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-)
77-42-9 structure
Product Name:2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
Numero CAS:77-42-9
MF:C15H24O
MW:220.350464820862
CID:566500
Update Time:2025-04-19
2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-
- (Z)-2-methyl-5-[(1R,2S,4S)-2-methyl-3-methylene-norbornan-2-yl]pe nt-2-en-1-ol
- (Z)-β-Santalol
- [1S-[1alpha,2alpha(Z),4alpha]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
- β
- (2Z)-2-Methyl-5-((1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol
- (Z)-β
- -(Z)-Santalol
- [1S-[1α,2α(Z),4α]]-2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1
- 2-Penten-1-ol, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1α,2α(Z),4α]]-
- Beta-santalol
- -Santalol
- -Santalol (Z)
- 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylene-2-norbornyl)- (7CI,8CI)
- 2-Penten-1-ol,2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-, [1S-[1a,2a(Z),4a]]-
- b-Santalol (6CI)
- (-)-(Z)-b-Santalol
- (-)-b-Santalol
- Santalol b
- cis-b-Santalol
- 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol
- beta-Santalenol
- (1S-(1alpha,2alpha(Z),4alpha))-2-Methyl-5-(2-methyl-3-methylenebicyclo(2.2.1)hept-2-yl)-2-penten-1-ol
-
- Inchi: 1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3
- Chiave InChI: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
- Sorrisi: OCC(C)=CCCC1(C2CCC(C2)C1=C)C
Proprietà calcolate
- Massa esatta: 220.183
- Massa monoisotopica: 220.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 315
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 4.07
Proprietà sperimentali
- Densità: d2525 0.9717
- Punto di ebollizione: bp17 177-178°
- Punto di infiammabilità: 116.3°C
- Indice di rifrazione: nD25 1.5100
- PSA: 20.23000
- LogP: 3.69760
- Rotazione specifica: a5461 -87.1°
2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)- Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
77-42-9 (2-Penten-1-ol,2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-, (2Z)-) Prodotti correlati
- 11031-45-1(Santalol)
- 8006-87-9(Sandalwood oil)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti